molecular formula C23H29N3O5 B2893933 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one CAS No. 898455-42-0

2-((4-benzylpiperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2893933
CAS No.: 898455-42-0
M. Wt: 427.501
InChI Key: PCKCGMITUNHSJS-UHFFFAOYSA-N
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Description

The compound 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a heterocyclic molecule featuring a pyran-4-one core substituted with a benzylpiperazinylmethyl group at the 2-position and a morpholino-2-oxoethoxy moiety at the 5-position. Its molecular formula is C₂₄H₂₉N₃O₅, with a molecular weight of 439.51 g/mol (estimated).

Synthetic routes for analogous compounds suggest that the morpholino-2-oxoethoxy group may be introduced via nucleophilic substitution reactions using chloroacetyl morpholine intermediates, while the benzylpiperazine moiety is likely incorporated through alkylation or coupling reactions .

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c27-21-14-20(30-17-22(21)31-18-23(28)26-10-12-29-13-11-26)16-25-8-6-24(7-9-25)15-19-4-2-1-3-5-19/h1-5,14,17H,6-13,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKCGMITUNHSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key characteristics:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Findings
Target: 2-((4-Benzylpiperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one 4H-Pyran-4-one 2-(4-Benzylpiperazinyl)methyl; 5-(2-morpholino-2-oxoethoxy) C₂₄H₂₉N₃O₅ 439.51 Structural features suggest potential CNS or antimicrobial activity (inferred) .
BI81840 : 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one 4H-Pyran-4-one 2-(4-Benzylpiperazinyl)methyl; 5-(2-piperidin-1-yl-2-oxoethoxy) C₂₄H₃₁N₃O₄ 425.52 Piperidine substitution may alter lipophilicity compared to morpholine .
17f : 5-(2-Morpholino-2-oxoethoxy)-8-aminochroman Chroman 5-(2-morpholino-2-oxoethoxy); 8-amino C₁₅H₂₀N₂O₄ 292.33 68% synthesis yield; unstable, requiring immediate use in subsequent steps .
2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one Thiazol-4-one 2-(4-Benzylpiperazinyl); 5-(cinnamylidene) C₂₁H₂₀N₄OS 376.48 Exhibits moderate antiplasmodial activity (IC₅₀ = 3.2–8.7 µM) .
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2-(1,3-Benzodioxolyl); 7-(4-methylpiperazinyl) C₂₀H₂₀N₄O₃ 364.40 Patent compound with potential kinase inhibition (inferred from structural motifs) .

Structural and Functional Insights

Core Heterocycle Influence: The 4H-pyran-4-one core (target and BI81840) is associated with electronic delocalization, enhancing interactions with biological targets. Pyrido[1,2-a]pyrimidin-4-one derivatives () exhibit expanded aromatic systems, likely improving binding affinity for enzymes like kinases .

Substituent Effects: The morpholino-2-oxoethoxy group in the target compound may improve solubility due to morpholine’s polarity, whereas the piperidin-1-yl analog (BI81840) increases lipophilicity, possibly enhancing blood-brain barrier penetration . Benzylpiperazine substituents are recurrent in compounds with antiplasmodial and CNS activity, suggesting a role in target engagement (e.g., dopamine or serotonin receptors) .

Thiazol-4-one analogs required multi-step syntheses (e.g., Knoevenagel condensation), suggesting the target compound’s synthesis may also involve complex optimization .

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